Ipomeamarone

Beschreibung

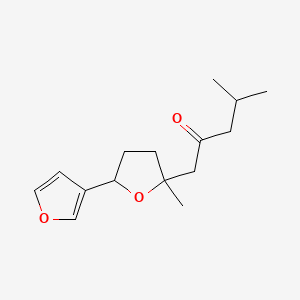

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-11(2)8-13(16)9-15(3)6-4-14(18-15)12-5-7-17-10-12/h5,7,10-11,14H,4,6,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFDWNOSFDVCDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CC1(CCC(O1)C2=COC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90911590 | |

| Record name | 1-[5-(Furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90911590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494-23-5, 20007-82-3, 11033-12-8 | |

| Record name | (+)-Ipomeamarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000494235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ipomeamarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020007823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BOHLMANN 176 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=317536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ipomeamarone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=256944 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[5-(Furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90911590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Ipomeamarone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipomeamarone is a naturally occurring furanosesquiterpenoid and a prominent member of the furanoterpenoid class of phytoalexins.[1] It is primarily biosynthesized by sweet potatoes (Ipomoea batatas) in response to stress, particularly microbial infections, mechanical injury, or chemical exposure.[2][3] As a phytoalexin, it plays a crucial role in the plant's defense mechanisms.[4] However, its accumulation in damaged sweet potato tubers can lead to toxicity in livestock and humans, primarily targeting the liver (hepatotoxicity).[3][5] This guide provides a detailed technical overview of the chemical structure, properties, biosynthesis, and analytical methodologies for this compound.

Chemical Structure and Physicochemical Properties

This compound is a sesquiterpene, meaning it is derived from three isoprene (B109036) units. Its structure features a furan (B31954) ring attached to a substituted tetrahydrofuran (B95107) (oxolane) ring.

Structural Identifiers

The chemical identity of this compound is defined by several key identifiers, summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 1-[(2S,5R)-5-(furan-3-yl)-2-methyloxolan-2-yl]-4-methylpentan-2-one | [N/A] |

| Chemical Formula | C₁₅H₂₂O₃ | [6] |

| Average Molecular Weight | 250.338 g/mol | [6] |

| Monoisotopic Molecular Weight | 250.156894568 Da | [6] |

| CAS Number | 20007-82-3 | [3] |

| InChI Key | WOFDWNOSFDVCDF-UHFFFAOYSA-N | [6] |

| SMILES | CC(C)CC(=O)CC1(C)CCC(O1)C1=COC=C1 | [6] |

Physicochemical Data

The physicochemical properties of a compound are critical for understanding its behavior in biological systems and for developing analytical methods. The properties of this compound are summarized below.

| Property | Value | Source |

| Water Solubility | 0.041 g/L | [6] |

| logP (Octanol-Water Partition Coefficient) | 3.39 | [6] |

| logS | -3.8 | [6] |

| pKa (Strongest Acidic) | 19.07 | [6] |

| pKa (Strongest Basic) | -2.9 | [6] |

| Polar Surface Area | 39.44 Ų | [3][6] |

| Rotatable Bond Count | 5 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Refractivity | 69.77 m³·mol⁻¹ | [6] |

| Polarizability | 28.24 ų | [6] |

Biosynthesis of this compound

This compound is a sesquiterpenoid synthesized via the mevalonate (B85504) (MVA) pathway in the plant's cytoplasm. The biosynthesis of all sesquiterpenoids originates from the C15 isoprenoid precursor, Farnesyl pyrophosphate (FPP).[5][7] FPP is formed from the condensation of two molecules of isopentenyl pyrophosphate (IPP) and one molecule of its isomer, dimethylallyl pyrophosphate (DMAPP).[5][8] While the complete enzymatic cascade from FPP to this compound is complex, a key step involves the formation of dehydrothis compound, which serves as the immediate precursor.[6] The production of these furanoterpenoids is significantly upregulated in response to stressors like fungal infection.[4][6]

Caption: High-level overview of the this compound biosynthesis pathway.

Biological Activity & Toxicity

The primary documented biological role of this compound is as a phytoalexin, defending the sweet potato against pathogenic fungi.[4] However, its most significant impact concerning animal and human health is its toxicity.

Hepatotoxicity

This compound is a known hepatotoxin.[3] Ingestion by livestock that consumes mold-damaged sweet potatoes can lead to liver necrosis and can be fatal.[2] The mechanism of toxicity is related to its metabolic activation in the liver.

Quantitative Toxicity Data

The acute toxicity of this compound has been quantified, primarily through the determination of the median lethal dose (LD₅₀).

| Species | Route | LD₅₀ Value | Source |

| Rat | Oral | 250 mg/kg (freshly isolated) | [2][4] |

| Rat | Oral | 500 mg/kg (after 4 months of isolation) | [2][4] |

| Mouse | Intraperitoneal | 230 mg/kg | [N/A] |

Note: The toxicity of this compound appears to decrease over time after isolation, suggesting it is an unstable compound.[4][9]

Other Biological Activities

While sweet potato extracts have shown some antimicrobial properties, specific quantitative data (e.g., IC₅₀ or MIC values) for pure this compound against bacterial or fungal pathogens are not extensively documented in the available literature.[10] Similarly, its cytotoxic potential against specific cancer cell lines has not been well-characterized.

Experimental Protocols

The isolation and identification of this compound involve extraction from a plant matrix followed by chromatographic and spectroscopic analysis.

Extraction and Purification from Ipomoea batatas

This protocol is adapted from methodologies used for extracting furanoterpenoids from infected sweet potato tissues.[6]

-

Homogenization: Weigh infected sweet potato tissue and homogenize in methanol (B129727) (e.g., 550 mL methanol for ~270 g of tissue) for 3-5 minutes.[6]

-

Filtration: Filter the homogenate through Whatman No. 4 filter paper to remove solid plant debris.[6]

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to remove the methanol.[6]

-

Liquid-Liquid Extraction: Add an equal volume of dichloromethane (B109758) (DCM) to the remaining aqueous concentrate. Mix thoroughly and allow the phases to separate. Collect the organic (DCM) phase.

-

Drying and Concentration: Dry the DCM phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield a crude oily extract.

-

Purification (Optional): For higher purity, the crude extract can be subjected to flash column chromatography on silica (B1680970) gel, eluting with a hexane-ethyl acetate (B1210297) gradient.

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification and quantification of this compound.[4]

-

Sample Preparation: Dissolve the crude or purified extract in a suitable volatile solvent like ethyl acetate.

-

GC-MS System: Utilize a gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890 GC with a 5975C MS). [N/A]

-

GC Column: Employ a nonpolar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness). [N/A]

-

Carrier Gas: Use Helium at a constant flow rate of approximately 1.2 mL/min. [N/A]

-

Injection: Inject 1 µL of the sample in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 35 °C, hold for 3 min.

-

Ramp: Increase at 10 °C/min to 280 °C.

-

Final hold: Maintain 280 °C for 10 min.

-

-

Mass Spectrometry:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 550.

-

-

Identification: Identify the this compound peak by comparing its retention time and mass spectrum with a known standard or with library data (e.g., NIST, Wiley). The retention time is expected around 20.8 minutes under these conditions. [N/A]

Structural Elucidation by NMR Spectroscopy

NMR is essential for the unambiguous structural confirmation of this compound.[6]

-

Sample Preparation: Dissolve approximately 5 mg of purified this compound in deuterated chloroform (B151607) (CDCl₃) and transfer to a 5 mm NMR tube. [N/A]

-

Spectrometer: Acquire spectra on a high-field NMR spectrometer (e.g., Bruker 600 MHz). [N/A]

-

1D NMR Spectra:

-

Acquire a standard ¹H NMR spectrum to observe proton chemical shifts and coupling constants.

-

Acquire a ¹³C NMR spectrum to observe carbon chemical shifts.

-

-

2D NMR Spectra:

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons (¹H-¹³C one-bond correlations).

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

-

Data Analysis: Analyze the 1D and 2D spectra to assign all proton and carbon signals and confirm the connectivity and stereochemistry of the molecule, comparing chemical shifts to published data.[6]

Caption: Experimental workflow for this compound extraction and analysis.

Conclusion

This compound is a significant furanosesquiterpenoid whose chemical structure has been well-established through extensive spectroscopic analysis. Its role as a phytoalexin in sweet potatoes is a key aspect of plant pathology, while its inherent hepatotoxicity makes it a compound of interest in toxicology and food safety. The detailed experimental protocols for its extraction and characterization provide a robust framework for researchers in natural products chemistry, toxicology, and drug development to further investigate its properties and potential applications.

References

- 1. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. This compound, a toxic furanoterpenoid in sweet potatoes (Ipomea batatas) in the United Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial Activities of Ipomoea Carnea Stem – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 7. Toxic this compound Accumulation in Healthy Parts of Sweetpotato (Ipomoea batatas L. Lam) Storage Roots upon Infection by Rhizopus stolonifer | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. ijnrd.org [ijnrd.org]

An In-depth Technical Guide to the Ipomeamarone Biosynthesis Pathway in Sweet Potato

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ipomeamarone, a furanosesquiterpenoid phytoalexin, is a crucial component of the defense mechanism in sweet potato (Ipomoea batatas) against microbial pathogens, particularly the fungus Ceratocystis fimbriata, the causative agent of black rot disease. Its biosynthesis is a complex process initiated by pathogen-induced signaling cascades, leading to the activation of the terpenoid biosynthetic pathway. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthesis pathway, including its key intermediates, the enzyme families likely involved, and the signaling networks that regulate its production. Detailed experimental protocols for the extraction, quantification, and enzymatic analysis of key components of this pathway are also presented. This document is intended to serve as a valuable resource for researchers investigating plant-pathogen interactions, secondary metabolite biosynthesis, and those interested in the potential pharmacological applications of this compound and related compounds.

Introduction

Sweet potato is a globally significant crop, valued for its nutritional content and adaptability. However, its production is significantly hampered by diseases such as black rot, which not only reduces yield but also leads to the accumulation of toxic phytoalexins like this compound in the storage roots, making them unfit for human and animal consumption.[1][2] this compound and its precursor, dehydrothis compound, are furanoterpenoids that exhibit antifungal properties and are synthesized by the plant as a defense response to pathogen invasion.[3] Understanding the intricate biochemical and molecular mechanisms underlying this compound biosynthesis is paramount for developing disease-resistant sweet potato varieties and for exploring the potential of these compounds in drug development. This guide synthesizes the current knowledge on the this compound biosynthesis pathway, its regulation, and the experimental methodologies used in its study.

The this compound Biosynthesis Pathway

The biosynthesis of this compound originates from the general terpenoid pathway, starting with the synthesis of the C15 precursor, farnesyl pyrophosphate (FPP). While the complete enzymatic cascade from FPP to this compound in sweet potato has not been fully elucidated, strong evidence points to the involvement of two key enzyme families: terpene synthases (TPS) and cytochrome P450 monooxygenases (CYPs).

The proposed pathway is as follows:

-

Farnesyl Pyrophosphate (FPP) Synthesis: FPP is synthesized in the cytosol via the mevalonate (B85504) (MVA) pathway.

-

Conversion of FPP to a Sesquiterpene Intermediate: A yet-to-be-identified sesquiterpene synthase (IbTPS) is hypothesized to catalyze the cyclization of FPP to a sesquiterpene olefin or alcohol precursor.

-

Oxidation by Cytochrome P450s: A series of oxidation reactions, likely catalyzed by one or more specific cytochrome P450 enzymes (IbCYPs), modifies the sesquiterpene scaffold.

-

Formation of Dehydrothis compound: These oxidative modifications lead to the formation of dehydrothis compound, a known precursor to this compound.[3]

-

Reduction to this compound: The final step is the reduction of dehydrothis compound to this compound.

Diagram of the Proposed this compound Biosynthesis Pathway

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated and is induced in response to pathogen attack. This induction is mediated by complex signaling networks, with the jasmonic acid (JA) pathway playing a central role.

Upon pathogen recognition, a signaling cascade is initiated, leading to the accumulation of JA. JA then activates a transcriptional reprogramming, leading to the upregulation of genes encoding enzymes involved in secondary metabolism, including those in the this compound biosynthesis pathway. Several families of transcription factors are implicated in mediating these JA-responsive gene expressions, including AP2/ERF, bHLH, MYB, and WRKY.[4][5] In sweet potato, the transcription factor IbBBX24 has been shown to be involved in the JA pathway and resistance to Fusarium wilt.[6]

Diagram of the Signaling Pathway Regulating this compound Biosynthesis

Quantitative Data

The accumulation of this compound and its precursor, dehydrothis compound, has been quantified in sweet potato tissues under various conditions, particularly in response to fungal infection.

| Compound | Condition | Tissue | Concentration (mg/kg fresh weight) | Reference |

| This compound | Rhizopus stolonifer infected | Storage Root | 50.6 - 2126.7 | [3] |

| Dehydrothis compound | Rhizopus stolonifer infected | Storage Root | 39.3 - 2230.4 | [3] |

| This compound | Healthy (control) | Storage Root | 12.4 - 144.5 | [3] |

| This compound | C. fimbriata infected | Storage Root | Increases significantly over 72h | [1] |

| Enzyme | Substrate | KM (µM) | kcat (s-1) | kcat/KM (s-1µM-1) | Reference |

| TgTPS2 (a model plant sesquiterpene synthase) | FPP | 0.55 | 0.29 | 0.53 | [7] |

Experimental Protocols

Extraction and Quantification of this compound and Dehydrothis compound

This protocol is adapted from Wamalwa et al. (2015).[3]

5.1.1. Extraction

-

Homogenize 10 g of sweet potato tissue in 100 mL of methanol (B129727) for 3 minutes.

-

Filter the homogenate through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator at 40°C until the methanol is removed.

-

Resuspend the aqueous residue in 20 mL of distilled water and partition three times with 20 mL of dichloromethane (B109758).

-

Pool the dichloromethane fractions and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a known volume of methanol for analysis.

5.1.2. Quantification by LC-QToF-MS

-

Instrumentation: A liquid chromatography system coupled to a quadrupole time-of-flight mass spectrometer (LC-QToF-MS).

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection: Positive ion mode, with a scan range of m/z 50-1000.

-

Quantification: Generate standard curves for this compound and dehydrothis compound using authentic standards.[3] Calculate the concentration in the samples based on the peak areas and the standard curves.

Diagram of the Extraction and Quantification Workflow

Heterologous Expression and Functional Characterization of a Candidate IbTPS Gene

This protocol provides a general framework for the functional characterization of a candidate sweet potato terpene synthase gene.

-

Gene Isolation: Isolate the full-length cDNA of the candidate IbTPS gene from sweet potato tissue treated with a fungal elicitor (e.g., from C. fimbriata).

-

Vector Construction: Clone the IbTPS cDNA into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

-

Heterologous Expression: Transform the expression construct into a suitable host strain (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression according to standard protocols.

-

Protein Purification: Purify the recombinant IbTPS protein using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assay:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT).

-

Add the purified enzyme and the substrate, farnesyl pyrophosphate (FPP).

-

Incubate at 30°C for 1-2 hours.

-

Extract the reaction products with an organic solvent (e.g., hexane (B92381) or diethyl ether).

-

-

Product Identification: Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectra with known standards and libraries to identify the sesquiterpene product(s).

Heterologous Expression and Functional Characterization of a Candidate IbCYP Gene

This protocol provides a general framework for the functional characterization of a candidate sweet potato cytochrome P450 gene, often requiring co-expression with a cytochrome P450 reductase (CPR).

-

Gene and CPR Isolation: Isolate the full-length cDNAs of the candidate IbCYP gene and a sweet potato CPR gene.

-

Vector Construction: Clone both the IbCYP and CPR cDNAs into a yeast expression vector that allows for co-expression (e.g., pESC series).

-

Heterologous Expression: Transform the co-expression construct into a suitable yeast strain (e.g., WAT11).

-

In vivo Assay:

-

Culture the transformed yeast in an appropriate medium.

-

Induce protein expression.

-

Feed the yeast culture with the putative substrate (the sesquiterpene product from the IbTPS reaction).

-

Incubate for 24-48 hours.

-

-

Metabolite Extraction and Analysis:

-

Extract the metabolites from the yeast culture (both cells and medium) using an organic solvent (e.g., ethyl acetate).

-

Analyze the extracts by GC-MS or LC-MS to identify the oxidized products.

-

Conclusion and Future Perspectives

The biosynthesis of this compound in sweet potato is a classic example of an inducible plant defense response. While significant progress has been made in understanding the chemical nature of this compound and its precursors, and the signaling pathways that trigger its production, the specific enzymes responsible for its biosynthesis remain to be definitively identified and characterized. The advent of multi-omics approaches, combined with gene silencing and heterologous expression techniques, will undoubtedly accelerate the discovery of the complete enzymatic machinery of this important pathway.[8] A thorough understanding of the this compound biosynthesis pathway will not only pave the way for engineering durable disease resistance in sweet potato but also unlock the potential for the biotechnological production of this and related bioactive sesquiterpenoids for agricultural and pharmaceutical applications.

References

- 1. Identifying Early-Stage Changes in Volatile Organic Compounds of Ceratocystis fimbriata Ellis & Halsted-Infected Sweet Potatoes (Ipomoea batatas L. Lam) Using Headspace Gas Chromatography-Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Toxic this compound Accumulation in Healthy Parts of Sweetpotato (Ipomoea batatas L. Lam) Storage Roots upon Infection by Rhizopus stolonifer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. IbBBX24 Promotes the Jasmonic Acid Pathway and Enhances Fusarium Wilt Resistance in Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Insight into Biochemical Characterization of Plant Sesquiterpene Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Discovery and Isolation of Ipomeamarone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipomeamarone, a furanosesquiterpenoid phytoalexin, is a key component of the sweet potato's (Ipomoea batatas) defense mechanism against microbial pathogens and other stressors. First identified in the 1940s, this compound has been the subject of extensive research due to its biological activities, including its toxicity. This technical guide provides an in-depth overview of the history of this compound's discovery and isolation, detailed experimental protocols for its extraction and analysis, a summary of quantitative data, and a review of its biosynthetic and signaling pathways.

A Historical Perspective on this compound

The story of this compound began in 1943 when it was first reported by Hiura in sweet potatoes infected with the black rot fungus, Ceratostomella fimbriata (now known as Ceratocystis fimbriata)[1]. This discovery marked the beginning of our understanding of phytoalexins in sweet potatoes. A decade later, in 1953, the chemical structure of this compound was elucidated by Kubota and Matsuura, who identified it as a furanosesquiterpenoid[1].

Subsequent research revealed that this compound production is not limited to infections by C. fimbriata. It can also be induced by other pathogens such as Fusarium solani, as well as by physical injury, such as from the sweet potato weevil (Cylas formicarius elegantulus), and exposure to chemical stressors like mercuric chloride[1].

Quantitative Data on this compound

The concentration of this compound in sweet potato tissue can vary significantly depending on the cultivar, the inducing pathogen, and the duration of the infection.

Table 1: this compound Concentration in Sweet Potato Tissues Infected with Various Pathogens

| Pathogen | Concentration (µg/g of diseased tissue) | Reference |

| Ceratocystis fimbriata | 220 - 10,000 | [2] |

| Fusarium oxysporum | High concentrations detected | [1] |

| Sclerotium rolfsii | High concentrations detected | [1] |

| Diplodia tubericola | High concentrations detected | [1] |

| Macrophomina phaseoli | 460 - 10,000 | [2] |

| Plenodomus destruens | High concentrations detected | [1] |

| Rhizopus stolonifer | Up to 300 | [1] |

| Monilochaetes infuscans | Up to 300 | [1] |

| Internal Cork Virus | Up to 300 | [1] |

| Meloidogyne incognita | Not detected | [1] |

| Streptomyces ipomoea | Not detected | [1] |

Table 2: Toxicological Data for this compound

| Animal Model | Route of Administration | LD50 (Median Lethal Dose) | Reference |

| Mice | Intraperitoneal (IP) | 230 mg/kg | [1] |

| Albino Rats | Oral (1 month after isolation) | 250 mg/kg | [3] |

| Albino Rats | Oral (4 months after isolation) | 500 mg/kg | [3] |

| Albino Rats | Oral (8 months after isolation) | >1000 mg/kg | [3] |

Table 3: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O₃ | [4] |

| Molecular Weight | 250.33 g/mol | [4] |

| Mass Spectrometry (LC-QToF-MS) | m/z 251.1647 [M+H]⁺ | [4] |

| ¹H NMR (CDCl₃, ppm) | ||

| C-7 | 6.15 (1H) | [4] |

| C-9 | 2.13 (3H) | [4] |

| C-10 | 1.85 (3H) | [4] |

| Residual CHCl₃ | 7.26 | [4] |

| ¹³C NMR (CDCl₃, ppm) | ||

| C-1 | 72.6 | [4] |

Experimental Protocols

Induction of this compound Production

Objective: To induce the production of this compound in sweet potato tubers for subsequent isolation.

Materials:

-

Healthy, unblemished sweet potato tubers

-

Culture of Ceratocystis fimbriata or other inducing pathogen

-

Sterilized needle or cork borer

-

Sterile distilled water

-

Incubator

Procedure:

-

Wash sweet potato tubers thoroughly with tap water and surface sterilize with a 0.5% sodium hypochlorite (B82951) solution for 5 minutes, followed by three rinses with sterile distilled water.

-

Create small punctures or wounds on the surface of the sweet potatoes using a sterilized needle.

-

Inoculate the wounds with a suspension of C. fimbriata spores or mycelia.

-

Place the inoculated sweet potatoes in a humid chamber and incubate at 25-30°C for 1 to 4 weeks. The duration of incubation will affect the yield of this compound.

Isolation and Purification of this compound

Objective: To extract and purify this compound from infected sweet potato tissue.

Materials:

-

Infected sweet potato tissue

-

Blender

-

Chloroform

-

Methanol

-

Distilled water

-

Whatman No. 4 filter paper

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate

Procedure:

-

Excise the diseased tissue from the sweet potato tubers.

-

Homogenize the tissue in a blender.

-

Extract the homogenized tissue with a mixture of chloroform, methanol, and water in a 2:2:1 volume ratio[1].

-

Filter the extract through Whatman No. 4 filter paper to remove solid debris.

-

Concentrate the filtrate using a rotary evaporator to remove the solvents.

-

The resulting crude extract can be further purified by column chromatography on silica gel.

-

Pack a column with silica gel slurried in hexane.

-

Apply the crude extract to the top of the column.

-

Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity with ethyl acetate. The furanoterpenoid fraction, including this compound, typically elutes with 90% hexane: 10% ethyl acetate[4].

-

Collect the fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing this compound.

-

Combine the this compound-containing fractions and evaporate the solvent to yield the purified compound.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in an extract.

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or similar

-

Mass Spectrometer: Agilent 5977B or similar

-

Column: HP-5ms (30 m x 250 µm x 0.25 µm)

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

Injection Mode: Splitless

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 35°C for 2 minutes, ramp at 5°C/min to 190°C and hold for 1 minute, then ramp at 20°C/min to 250°C and hold for 2 minutes.

-

Mass Spectrometer Scan Range: 50-750 m/z

-

Ionization: Electron Impact (EI) at 70 eV

Procedure:

-

Dissolve the purified this compound or crude extract in a suitable solvent (e.g., hexane or ethyl acetate).

-

Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

-

Acquire the data and analyze the resulting chromatogram and mass spectrum. This compound can be identified by its characteristic retention time and mass fragmentation pattern.

Biosynthesis and Signaling Pathways

The production of this compound is a complex biological process initiated by the plant's recognition of a pathogen or stressor. This recognition triggers a cascade of signaling events that ultimately leads to the synthesis of this defensive compound.

Signaling Pathway for Phytoalexin Production

The signaling pathway leading to phytoalexin biosynthesis in plants is a multi-step process. In sweet potato, the response to pathogens involves the activation of the salicylic (B10762653) acid (SA) and jasmonic acid (JA) signaling pathways. A general model for this process is as follows:

-

Pathogen Recognition: Pathogen-Associated Molecular Patterns (PAMPs) on the surface of microbes are recognized by Pattern Recognition Receptors (PRRs) on the plant cell surface.

-

Signal Transduction: This recognition activates a signaling cascade within the plant cell, often involving a Mitogen-Activated Protein Kinase (MAPK) cascade[5][6].

-

Transcription Factor Activation: The MAPK cascade leads to the phosphorylation and activation of transcription factors, such as WRKY transcription factors[7][8].

-

Gene Expression: These activated transcription factors then bind to the promoters of defense-related genes, including the genes encoding the enzymes responsible for this compound biosynthesis, leading to their transcription and translation.

Biosynthetic Pathway of this compound

This compound is a sesquiterpenoid, meaning it is synthesized from three isoprene (B109036) units. The biosynthesis of terpenoids in plants occurs via the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. The precursor for sesquiterpenoids is farnesyl pyrophosphate (FPP). The exact enzymatic steps from FPP to this compound in sweet potato are still under investigation, but it is known to involve cyclization and oxidation steps, likely catalyzed by terpene synthases and cytochrome P450 monooxygenases[9][10]. Dehydrothis compound is a known precursor to this compound[11].

Conclusion

The discovery and ongoing research into this compound have provided valuable insights into plant defense mechanisms and the chemical ecology of plant-pathogen interactions. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers in natural product chemistry, plant pathology, and drug development. Further elucidation of the specific enzymes and regulatory networks controlling this compound biosynthesis will not only enhance our fundamental understanding of plant biology but may also open new avenues for the development of disease-resistant crops and novel therapeutic agents.

References

- 1. apsnet.org [apsnet.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. Toxic this compound Accumulation in Healthy Parts of Sweetpotato (Ipomoea batatas L. Lam) Storage Roots upon Infection by Rhizopus stolonifer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The p38-like MAP kinase modulated H2O2 accumulation in wounding signaling pathways of sweet potato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. RNA-Sequencing Analysis Revealed Genes Associated with Sweet Potato (Ipomoea batatas (L.) Lam.) Responses to Stem Rot during Different Infection Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Genome-wide identification and expression analyses of CYP450 genes in sweet potato (Ipomoea batatas L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Natural Occurrence of Ipomeamarone in Plant Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipomeamarone is a furanosesquiterpenoid compound that plays a significant role in the defense mechanisms of certain plant species.[1] Classified as a phytoalexin, it is synthesized and accumulates in plants in response to various biotic and abiotic stressors, most notably microbial infections and insect damage.[1][2] This technical guide provides a comprehensive overview of the natural occurrence of this compound, its quantitative distribution, the experimental protocols for its analysis, and the underlying biochemical pathways of its production.

Natural Occurrence and Induction

This compound is most prominently found in the sweet potato (Ipomoea batatas), where its production is a key component of the plant's defense response.[1][3] Its synthesis is induced by a variety of stimuli, including:

-

Fungal Pathogens: Infection by fungi such as Ceratocystis fimbriata (black rot), Rhizopus stolonifer (soft rot), and Fusarium solani is a potent elicitor of this compound accumulation.[3][4]

-

Insect Damage: Injury caused by insects, like the sweet potato weevil (Cylas formicarius elegantulus), also triggers the production of this compound.[3]

-

Chemical Elicitors: Exposure to certain chemicals, such as mercuric chloride, can induce the synthesis of this phytoalexin.[3]

While predominantly associated with sweet potatoes, the potential for this compound or similar furanoterpenoids to be present in other Ipomoea species warrants further investigation. The primary function of this compound in the plant is to inhibit the growth of invading pathogens.[2]

Quantitative Data on this compound Occurrence

The concentration of this compound in sweet potato tissues can vary significantly depending on the cultivar, the nature of the stressor, and the extent of the damage. The following tables summarize quantitative data from various studies.

Table 1: this compound Concentration in Sweet Potato Tissues Infected with Various Pathogens

| Pathogen | Infected Tissue Concentration (µg/g fresh weight) | Non-Infected Tissue Concentration (µg/g fresh weight) |

| Meloidogyne incognita | Not Detected | Not Detected |

| Streptomyces ipomoea | Not Detected | Not Detected |

| Monilochaetes infuscans | < 300 | Not Detected |

| Rhizopus stolonifer | < 300 | Not Detected |

| Internal Cork Virus | < 300 | Not Detected |

| Fusarium oxysporum | High Concentrations | Little to None Detected |

| Sclerotium rolfsii | High Concentrations | Little to None Detected |

| Diplodia tubericola | High Concentrations | Little to None Detected |

| Ceratocystis fimbriata | High Concentrations | Little to None Detected |

| Macrophomina phaseoli | High Concentrations | Little to None Detected |

| Plenodomus destruens | High Concentrations | Little to None Detected |

Source: Adapted from Martin, W. J., et al. (1976).[3]

Table 2: Furanoterpenoid (including this compound) Concentrations in Sweet Potato Cultivars upon Rhizopus stolonifer Inoculation

| Treatment | Furanoterpenoid Concentration Range (mg/kg) |

| Inoculated Samples | 50.6 - 2,330 |

| Control (Non-Inoculated) | 12.4 - 144.5 |

Source: Adapted from Wamalwa, L. N., et al. (2015).[4]

Experimental Protocols

Accurate quantification of this compound is crucial for research and safety assessments. The following are detailed methodologies for the extraction and analysis of this compound from plant tissues.

Extraction of this compound from Sweet Potato Tissue

This protocol is a composite of methods described in the literature.[3]

Materials:

-

Sweet potato tissue (infected and/or healthy)

-

Blender

-

Whatman No. 4 filter paper

-

Rotary evaporator

-

Chloroform

-

Water

-

Dichloromethane

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate

Procedure:

-

Homogenization: Weigh a known amount of sweet potato tissue (e.g., 100 g). Homogenize the tissue in a blender with a solvent mixture. Two common solvent systems are:

-

Methanol with NaCl (e.g., 100 mL methanol and 3 g NaCl).

-

A mixture of chloroform, methanol, and water (2:2:1 by volume).

-

-

Filtration: Filter the homogenate through Whatman No. 4 filter paper to remove solid debris.

-

Solvent Evaporation: Concentrate the filtrate using a rotary evaporator to remove the organic solvent and water.

-

Liquid-Liquid Extraction (if necessary): If further purification is needed, redissolve the concentrated extract in a small volume of water and perform a liquid-liquid extraction with a non-polar solvent like dichloromethane.

-

Drying: Dry the organic phase containing the this compound over anhydrous sodium sulfate.

-

Final Concentration: Evaporate the solvent to obtain the crude this compound extract. The extract can then be redissolved in a suitable solvent for chromatographic analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on parameters mentioned in relevant studies.[5][6]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

GC Conditions:

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature of 35-50 °C, hold for 1-3 minutes.

-

Ramp up to 280-300 °C at a rate of 5-10 °C/min.

-

Hold at the final temperature for 5-10 minutes.

-

-

Injection Volume: 1 µL.

-

Injection Mode: Split or splitless, depending on the concentration of the extract.

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

-

Identification: Compare the mass spectrum of the analyte peak with a reference spectrum from a library (e.g., NIST) and with the retention time of an this compound standard.

Quantification by Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS)

This protocol is detailed in Wamalwa, L. N., et al. (2015).

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system coupled to a Quadrupole Time-of-Flight Mass Spectrometer (QToF-MS).

-

ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7-μm particle size) or similar.

LC Conditions:

-

Column Temperature: 40 °C.

-

Autosampler Temperature: 15 °C.

-

Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Injection Volume: 0.5 µL.

MS Conditions:

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Acquisition Mode: Full scan MS.

-

Identification: Based on accurate mass measurement, retention time, and fragmentation patterns compared to an this compound standard.

Signaling Pathways and Experimental Workflows

The production of this compound is a tightly regulated process involving complex signaling pathways. The following diagrams illustrate the key steps in its biosynthesis and a typical experimental workflow for its analysis.

Caption: Biosynthetic pathway of this compound via the mevalonate pathway.

Caption: A generalized signaling pathway for phytoalexin induction in plants.

Caption: Experimental workflow for the analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Phytoalexins | PPTX [slideshare.net]

- 3. apsnet.org [apsnet.org]

- 4. Toxic this compound accumulation in healthy parts of Sweetpotato (Ipomoea batatas L. Lam) storage roots upon infection by Rhizopus stolonifer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. phytopharmajournal.com [phytopharmajournal.com]

- 6. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hepatotoxicity of Ipomeamarone in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipomeamarone (IPM), a furanoterpenoid phytoalexin produced by sweet potatoes (Ipomoea batatas) in response to stress, has been identified as a potent hepatotoxin in various animal models. This technical guide provides a comprehensive overview of the current understanding of this compound-induced liver injury, with a focus on quantitative toxicological data, detailed experimental protocols, and the putative molecular mechanisms involved. The information is intended to serve as a resource for researchers in toxicology, pharmacology, and drug development investigating furan-containing compounds and their potential for hepatotoxicity.

Introduction

This compound is a sesquiterpenoid produced by sweet potato tubers when subjected to injury, infection (e.g., by the fungus Ceratostomella fimbriata), or chemical stress.[1] While serving a protective role for the plant, IPM has been shown to cause significant liver and lung toxicity in livestock that consume damaged sweet potatoes.[2] Its toxicological profile, particularly its ability to induce dose-dependent liver necrosis, has made it a subject of interest in experimental toxicology to understand the mechanisms of furan-induced hepatotoxicity.[1][3]

Quantitative Toxicological Data

The hepatotoxicity of this compound has been primarily evaluated in rodent models, with acute toxicity studies establishing lethal doses and identifying the liver as a primary target organ. The oral median lethal dose (LD50) has been determined in albino rats, demonstrating a time-dependent degradation of the toxin's potency after isolation.

Table 1: Acute Toxicity of this compound in Albino Rats (Oral Administration) [3][4]

| Time After Isolation | LD50 (mg/kg) |

| 1 Month | 250 |

| 4 Months | 500 |

| 8 Months | >1000 |

Table 2: Hepatotoxic Doses of this compound in Albino Rats (Oral Administration, 48-hour observation) [1][3]

| Time After Isolation | Dose (mg/kg) | Observed Liver Damage |

| 1 Month | 125 | Varying degrees of congestion, degeneration, and necrosis |

| 1 Month | 250 | Standard hepatotoxic model with significant necrosis |

| 1 Month | 500 | Severe congestion, degeneration, and necrosis |

| 4 Months | 250 | Varying degrees of congestion, degeneration, and necrosis |

| 4 Months | 500 | Significant congestion, degeneration, and necrosis |

| 8 Months | 500 | Varying degrees of congestion, degeneration, and necrosis |

| 8 Months | 1000 | Significant congestion, degeneration, and necrosis |

Note: Specific quantitative data on serum liver enzymes (e.g., ALT, AST) are not extensively reported in the reviewed literature. The assessment of hepatotoxicity is predominantly based on histopathological examination.

Experimental Protocols

The following sections detail the methodologies cited in the literature for investigating this compound-induced hepatotoxicity.

Isolation and Preparation of this compound

A standardized method for the isolation of IPM from sweet potato tubers has been described, which is crucial for obtaining the compound for toxicological studies.

Caption: Workflow for the isolation of this compound from stressed sweet potato tubers.

Animal Models and Dosing

-

Animal Species: Albino rats and mice are the most commonly used animal models.[3][4]

-

Administration Route: Oral gavage is the primary route for studying the hepatotoxicity of ingested this compound.[1][3] Intraperitoneal injections have also been used in some studies.

-

Dosing Regimen: For acute toxicity studies, a single dose is administered, and animals are observed for 48 hours.[3]

-

Vehicle: The vehicle for administering this compound is not consistently specified in the literature but is a critical parameter for ensuring bioavailability.

Assessment of Hepatotoxicity

-

Histopathology: This is the primary method for evaluating this compound-induced liver damage. Liver tissues are collected, fixed in formalin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E).

-

Microscopic Examination: The liver sections are examined for evidence of:

Signaling Pathways in this compound-Induced Hepatotoxicity

The precise signaling pathways activated by this compound in hepatocytes are not yet fully elucidated. However, based on its chemical structure as a furan (B31954) derivative, a putative mechanism involving metabolic activation by cytochrome P450 enzymes is strongly suggested.

Proposed Mechanism of Action

The hepatotoxicity of many furan-containing compounds is initiated by their metabolic activation in the liver. This process is thought to involve the following key steps:

Caption: Putative signaling pathway of this compound-induced hepatotoxicity.

Key Molecular Events

-

Metabolic Activation: this compound, being a lipophilic compound, is likely metabolized by cytochrome P450 (CYP) enzymes in the liver. This metabolic process can generate highly reactive and unstable intermediates, such as epoxides or cis-enedials.

-

Formation of Reactive Metabolites: These reactive metabolites can covalently bind to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction.

-

Induction of Oxidative Stress: The metabolic activation process and the presence of reactive metabolites can disrupt the cellular redox balance, leading to oxidative stress. This is characterized by an overproduction of reactive oxygen species (ROS) and depletion of cellular antioxidants like glutathione.

-

Cellular Damage and Death: The combination of covalent binding of reactive metabolites and oxidative stress leads to damage of cellular organelles, disruption of cellular processes, and ultimately, hepatocellular necrosis. The observed periportal, centrilobular, or midzonal patterns of necrosis likely reflect the zonal distribution of the specific CYP enzymes involved in this compound metabolism.

Conclusion and Future Directions

This compound serves as a valuable model compound for studying furan-induced hepatotoxicity. The existing data clearly demonstrate its dose-dependent and time-sensitive toxic effects on the liver in animal models. However, several knowledge gaps remain. Future research should focus on:

-

Quantitative Biochemical Analysis: Detailed studies measuring serum levels of liver enzymes (ALT, AST, ALP) and other biomarkers of liver function are needed to provide a more quantitative assessment of hepatotoxicity.

-

Elucidation of Specific Signaling Pathways: Investigating the specific CYP isoforms responsible for this compound metabolism and identifying the downstream signaling cascades leading to oxidative stress and cell death will provide a more complete understanding of its mechanism of action.

-

In Vitro Studies: Utilizing primary hepatocytes or liver-derived cell lines can help in dissecting the molecular events in a more controlled environment and for higher-throughput screening of related furan compounds.

A deeper understanding of the mechanisms underlying this compound hepatotoxicity will not only aid in the risk assessment of furan-containing compounds in food and feed but also contribute to the broader knowledge of drug-induced liver injury.

References

An In-depth Technical Guide to the Mechanism of Ipomeamarone-Induced Lung Damage

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ipomeamarone (IPM) is a furanoterpenoid phytoalexin produced in sweet potatoes (Ipomoea batatas) in response to fungal infection or other stressors. While IPM itself is primarily associated with hepatotoxicity, its co-occurrence with other furanoterpenoids, notably 4-ipomeanol, is linked to severe, often fatal, atypical interstitial pneumonia in livestock that consume moldy sweet potatoes. The primary mechanism of lung damage is not caused by the parent compounds but by their metabolic activation within the lung itself. This guide elucidates the core biochemical and cellular pathways of this toxicity, presents quantitative toxicological data, outlines key experimental protocols, and provides visual diagrams of the critical mechanisms.

The central toxicological event is the bioactivation of the furan (B31954) moiety by cytochrome P450 (CYP) monooxygenases, which are highly expressed in the non-ciliated bronchial epithelial cells (Club cells). This process generates highly reactive, electrophilic metabolites that covalently bind to cellular macromolecules, leading to Club cell necrosis. The subsequent cellular damage triggers an inflammatory cascade, culminating in pulmonary edema, diffuse alveolar damage, and severe respiratory distress. Understanding this organ-selective toxicity provides a valuable model for studying mechanisms of chemically-induced acute lung injury.

The Core Mechanism: Metabolic Activation

The lung-specific toxicity of furanoterpenoids like this compound and its analogs is a classic example of target-organ toxicity driven by in-situ metabolic activation. The parent compound is relatively inert until it is converted into a toxic species by enzymes at the site of injury.

Role of Cytochrome P450 Enzymes

The initial and rate-limiting step in the toxic pathway is the oxidation of the furan ring by CYP enzymes.[1] In the lungs, this activity is concentrated in the Club cells of the bronchioles.[2][3]

-

Key Isozyme in Rodents: In animal models, CYP4B1 is the primary isozyme responsible for the metabolic activation of the furanoterpenoid 4-ipomeanol.[3] This enzyme exhibits a high affinity for the substrate, leading to the efficient generation of reactive metabolites directly within the lung tissue.[3]

-

Species-Specific Toxicity: The organ specificity of toxicity differs between species. In rodents, high levels of pulmonary CYP4B1 lead to preferential lung toxicity.[3] In humans, however, CYP4B1 is less active, and the bioactivation of related compounds is predominantly carried out by CYP1A2 and CYP3A4 in the liver, resulting in hepatotoxicity rather than pneumotoxicity.[3]

Formation of Reactive Metabolites

CYP-mediated oxidation of the furan ring produces a highly unstable and reactive electrophilic intermediate, such as an epoxide or an enedial.[3] This metabolite is a potent alkylating agent, capable of reacting with nucleophilic sites on cellular macromolecules.[3]

Covalent Binding and Macromolecular Damage

The electrophilic metabolite readily forms covalent adducts with cellular proteins, RNA, and DNA.[3][4] This binding is a critical event, leading to:

-

Enzyme Inactivation: Disruption of protein structure and function.

-

Disruption of Cellular Processes: Interference with transcription and translation.

-

Cellular Necrosis: A cascade of events leading to the death of the Club cells, the primary site of metabolic activation.[3]

Oxidative Stress and Glutathione (B108866) Depletion

The detoxification of electrophilic metabolites often involves conjugation with glutathione (GSH), a critical intracellular antioxidant.[5][6]

-

GSH Depletion: The rapid formation of furanoterpenoid metabolites can overwhelm and deplete the cellular stores of GSH in the lung.[2] This leaves the cells vulnerable to damage.

-

Oxidative Stress: The metabolic process itself can generate reactive oxygen species (ROS), and the depletion of GSH impairs the cell's ability to neutralize these damaging species, leading to a state of oxidative stress, lipid peroxidation, and further cellular injury.[7][8]

Pathophysiology of Lung Injury

The initial biochemical events trigger a well-defined pathological cascade.

-

Club Cell Necrosis: As a direct result of covalent binding and oxidative stress, the metabolically active Club cells undergo necrosis.[3]

-

Inflammatory Response: The death of these cells releases damage-associated molecular patterns (DAMPs), initiating an acute inflammatory response. This leads to the recruitment of inflammatory cells, such as neutrophils, into the lung tissue.[9]

-

Pulmonary Edema: The destruction of the bronchiolar epithelium and the subsequent inflammation increase the permeability of the alveolar-capillary barrier. This allows protein-rich fluid to leak from the capillaries into the interstitial and alveolar spaces, causing severe pulmonary edema.[2][10][11]

-

Clinical Manifestation: In affected animals, this pathology manifests as atypical interstitial pneumonia, characterized by severe respiratory distress, labored breathing, and anorexia.[2][9] The prognosis is often poor for animals showing severe signs.[2]

Quantitative Data

Table 1: this compound Concentration in Sweet Potato Roots

| Condition | Cultivar/Sample | This compound Concentration (mg/kg) | Reference |

| Infected with R. stolonifer | Various | 50.6 - 2,126.7 | [10] |

| Non-inoculated Control | Various | 12.4 - 144.5 | [10] |

| Infected with C. fimbriata / F. solani | N/A | 1,100 - 9,300 | [10] |

| Mechanically Damaged (Uninfected) | Various UK Cultivars | 40 - 325 | [10] |

Table 2: Acute Toxicity of this compound in Albino Rats

| Time After Isolation | Route of Administration | Median Lethal Dose (LD50) | Observed Clinical Signs | Reference |

| 1 Month | Oral | 250 mg/kg | Dullness, deep breathing, incoordination, tremors, piloerection, decreased motor activity | [12] |

| 4 Months | Oral | 500 mg/kg | Similar to 1 month, but less severe | [12] |

| 8 Months | Oral | > 1000 mg/kg | No acute toxicity observed | [12] |

Note: The data indicates that this compound is an unstable compound, losing its toxic potency over time after isolation.[9][12]

Experimental Protocols

Induction and Isolation of this compound

This protocol is based on methods described for producing IPM for toxicological studies.[12]

-

Tuber Preparation: Obtain healthy sweet potato tubers. Wash and slice them into sections approximately 1-2 cm thick.

-

Induction of Stress: Submerge the slices in a stress-inducing solution, such as 1% mercuric chloride containing 5% sodium chloride, for a brief period to inflict chemical injury.

-

Incubation: Place the treated slices in a dark, humid chamber at room temperature for several days to allow for the production of phytoalexins.

-

Extraction: Dry the slices, pulverize them into a powder, and perform a solvent extraction using diethyl ether.

-

Purification:

-

Wash the ether extract sequentially with 5% sodium bicarbonate, 5% sodium hydroxide, and distilled water to remove acidic and phenolic compounds.

-

Dry the extract with anhydrous sodium sulphate.

-

Evaporate the solvent to yield a crude oily IPM extract.

-

-

Final Purification: Subject the crude oil to steam distillation to yield purified this compound as a yellow oil.

Acute Toxicity Assessment in Rodents

This protocol outlines a general procedure for determining the LD50 of a substance like IPM.[9][12]

-

Animal Model: Use healthy inbred albino rats (e.g., Wistar strain), weighing 100-160 g. Acclimate the animals for at least one week before the experiment.

-

Grouping: Divide the animals into multiple groups (e.g., 5-8 groups, with 6-8 animals per group), including a control group.

-

Dosing:

-

Administer the isolated IPM orally via gavage at geometrically increasing doses to the test groups.

-

Administer the vehicle (e.g., saline or propylene (B89431) glycol) to the control group.

-

-

Observation: Monitor the animals continuously for the first 4 hours and then periodically for up to 48 hours or longer. Record all clinical signs of toxicity, such as changes in respiration, motor activity, posture, and autonomic signs (e.g., piloerection, secretion).

-

Mortality: Record the number of deaths in each group within the observation period (e.g., 48 hours).

-

LD50 Calculation: Calculate the median lethal dose (LD50) using a standard statistical method, such as the probit analysis.

-

Histopathology: At the end of the observation period, euthanize surviving animals and perform necropsies. Collect key organs, especially the lungs and liver, for histopathological examination to identify lesions like cellular necrosis, edema, and inflammation.

Visualizations: Pathways and Workflows

Figure 1: Metabolic Activation and Toxicity Cascade

Caption: Metabolic activation of furanoterpenoids in Club cells leading to acute lung injury.

Figure 2: Experimental Workflow for Toxicity Assessment

Caption: Standard workflow for the isolation and toxicological evaluation of this compound.

Figure 3: Logical Relationship in Organ-Specific Toxicity

Caption: Species-dependent, organ-specific toxicity of furanoterpenoids.

References

- 1. Relationship between drug-induced interstitial lung diseases and cytochrome P450 polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. vetlexicon.com [vetlexicon.com]

- 3. 4-Ipomeanol - Wikipedia [en.wikipedia.org]

- 4. Covalent binding of electrophilic metabolites to macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glutathione redox system in oxidative lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oxidative stress and regulation of glutathione in lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of Oxidative Stress in Amiodarone-induced Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidative stress is the pivot for PM2.5-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Toxic this compound Accumulation in Healthy Parts of Sweetpotato (Ipomoea batatas L. Lam) Storage Roots upon Infection by Rhizopus stolonifer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lung-toxic furanoterpenoids produced by sweet potatoes (Ipomoea batatas) following microbial infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Ipomeamarone: A Phytoalexin in Sweet Potato (Ipomoea batatas) - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ipomeamarone is a furanosesquiterpenoid phytoalexin produced by the sweet potato (Ipomoea batatas) in response to various biotic and abiotic stresses, most notably fungal infections and insect attacks. As a key component of the plant's defense mechanism, this compound exhibits significant antifungal properties. This technical guide provides an in-depth overview of the biosynthesis of this compound, the signaling pathways that regulate its production, its mechanism of action, and detailed experimental protocols for its induction, extraction, and quantification. Quantitative data on this compound production and its biological activity are summarized for comparative analysis. This document is intended to serve as a comprehensive resource for researchers in phytopathology, natural product chemistry, and drug development.

Introduction

Phytoalexins are low molecular weight antimicrobial compounds that are synthesized by and accumulate in plants in response to stress.[1] In sweet potato, a globally important food crop, this compound is a principal phytoalexin, playing a crucial role in its defense against a variety of pathogens.[2] The production of this compound is a hallmark of the plant's induced defense response, often localized to the site of infection or injury.[2] Beyond its role in plant defense, this compound has garnered interest for its potential toxicological properties and as a lead compound for the development of novel antifungal agents.[2][3] This guide delves into the core scientific and technical aspects of this compound, providing a foundational resource for its study and application.

Biosynthesis of this compound

This compound is a sesquiterpenoid, and its biosynthesis originates from the mevalonate (B85504) (MVA) pathway, which produces the universal isoprene (B109036) building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). While the complete enzymatic pathway in sweet potato is not fully elucidated, the key steps are understood to proceed as follows:

-

Formation of Farnesyl Pyrophosphate (FPP): Acetyl-CoA is converted to mevalonic acid, which is then decarboxylated and phosphorylated to form IPP and DMAPP. These five-carbon units are sequentially condensed to form the 15-carbon precursor of all sesquiterpenoids, farnesyl pyrophosphate (FPP). A key regulatory enzyme in this initial phase is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) .[4]

-

Cyclization of FPP: The linear FPP molecule undergoes cyclization, catalyzed by a specific terpene synthase (TPS) , to form the characteristic sesquiterpene carbon skeleton.

-

Modification and Functionalization: The cyclic sesquiterpene intermediate is then subjected to a series of modifications, including oxidations and rearrangements, catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s), to yield dehydrothis compound.

-

Final Conversion to this compound: Dehydrothis compound is the immediate precursor to this compound.[2][5] The final conversion step is believed to be a reduction reaction.

Figure 1: Proposed biosynthetic pathway of this compound.

Signaling and Regulation of this compound Production

The synthesis of this compound is a tightly regulated process, initiated upon the plant's perception of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). While the specific receptors in sweet potato have not been fully characterized, the downstream signaling cascade is thought to share similarities with model plant systems.

-

Pathogen Recognition: Fungal cell wall components, such as chitin (B13524) or glucans, are likely recognized by pattern recognition receptors (PRRs) on the plant cell surface.

-

Signal Transduction: This recognition event triggers a rapid intracellular signaling cascade. A key component of this cascade is the activation of mitogen-activated protein kinases (MAPKs) . In sweet potato, IbMPK3 and IbMPK6 have been identified as stress-responsive MAPKs.[6][7]

-

Transcriptional Regulation: The activated MAPK cascade leads to the phosphorylation and activation of downstream transcription factors. WRKY transcription factors are a major class of regulators involved in plant defense responses.[8][9] These transcription factors bind to specific cis-acting elements (W-boxes) in the promoters of defense-related genes, including those encoding enzymes in the this compound biosynthetic pathway.[10] The first WRKY transcription factor identified, SPF1, was discovered in sweet potato.[8]

-

Gene Expression and Biosynthesis: The activation of these transcription factors leads to the coordinated upregulation of genes encoding HMGR, terpene synthases, and cytochrome P450s, resulting in the production and accumulation of this compound at the site of infection.[4]

Figure 2: A model for the signaling pathway leading to this compound production.

Mechanism of Antifungal Action

The precise molecular target of this compound in fungal cells is an area of ongoing research. However, its lipophilic nature suggests that its primary site of action is the fungal cell membrane. The proposed mechanisms of action include:

-

Disruption of Membrane Integrity: this compound may intercalate into the fungal cell membrane, disrupting its structure and function. This can lead to increased membrane permeability, leakage of essential cellular components, and ultimately, cell death.

-

Inhibition of Ergosterol (B1671047) Biosynthesis: A common target for antifungal compounds is the ergosterol biosynthesis pathway.[11][12] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[13] Inhibition of its synthesis compromises membrane integrity and function. It is plausible that this compound interferes with one or more enzymes in this pathway.

Quantitative Data

Table 1: this compound Concentration in Ipomoea batatas in Response to Fungal Infection

| Fungal Pathogen | Sweet Potato Cultivar(s) | Tissue Analyzed | This compound Concentration (mg/kg fresh weight) | Reference(s) |

| Rhizopus stolonifer | Kemb, Naspot, Bungoma, Nyawo | Infected storage roots | 50.6 - 2330 | [2] |

| Ceratocystis fimbriata | Not specified | Infected storage roots | 1100 - 9300 | [2][3] |

| Fusarium solani | Not specified | Infected storage roots | 1100 - 9300 | [2][3] |

| Monilochaetes infuscans | Not specified | Infected tissues | Up to 300 µg/g | [3] |

| Sclerotium rolfsii | Not specified | Infected tissues | Higher concentrations detected | [3] |

| Diplodia tubericola | Not specified | Infected tissues | Higher concentrations detected | [3] |

| Macrophomina phaseoli | Not specified | Infected tissues | Higher concentrations detected | [3] |

| Plenodomus destruens | Not specified | Infected tissues | Higher concentrations detected | [3] |

| Control (uninfected) | Various | Storage roots | 12.4 - 144.5 | [2] |

Table 2: Antifungal Activity of this compound (IC50 Values)

Information on specific IC50 values for this compound against a range of sweet potato pathogens is limited in the publicly available literature. This represents a significant knowledge gap and an area for future research.

Experimental Protocols

Induction of this compound Production

This protocol describes the induction of this compound in sweet potato storage roots through fungal inoculation.

Materials:

-

Healthy, unblemished sweet potato storage roots

-

Actively growing culture of a fungal pathogen (e.g., Rhizopus stolonifer or Ceratocystis fimbriata) on potato dextrose agar (B569324) (PDA)

-

Sterile cork borer or scalpel

-

Sterile distilled water

-

Ethanol (B145695) (70%)

-

Incubator

Procedure:

-

Surface sterilize sweet potato roots by washing with tap water, followed by immersion in 70% ethanol for 1-2 minutes, and then rinsing with sterile distilled water.

-

Allow the roots to air dry in a sterile environment.

-

Using a sterile cork borer or scalpel, create a wound of a defined size (e.g., 5 mm diameter, 5 mm depth) on the surface of the sweet potato root.

-

Inoculate the wound with a small plug of agar containing the fungal mycelium. For control samples, a sterile agar plug is used.

-

Seal the wound with sterile petroleum jelly or paraffin (B1166041) film to maintain humidity.

-

Incubate the inoculated sweet potatoes in a dark, humid chamber at 25-28°C for 7-14 days.[7]

-

After the incubation period, harvest the tissue surrounding the inoculation site for this compound extraction.

Figure 3: Workflow for the induction of this compound.

Extraction of this compound

This protocol outlines a method for the solvent extraction of this compound from sweet potato tissue.

Materials:

-

Infected sweet potato tissue

-

Sodium chloride (NaCl)

-

Homogenizer/blender

-

Whatman No. 1 filter paper

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Weigh a known amount of sweet potato tissue (e.g., 10 g).

-

Homogenize the tissue in a blender with a suitable volume of methanol (e.g., 100 mL) and a small amount of NaCl (e.g., 3 g) for 3 minutes.[7]

-

Filter the homogenate through Whatman No. 1 filter paper.

-

Concentrate the filtrate using a rotary evaporator to remove the methanol.

-

The resulting aqueous residue is then partitioned with an equal volume of dichloromethane or chloroform in a separatory funnel.

-

Collect the organic phase (bottom layer) and repeat the partitioning of the aqueous phase two more times.

-

Combine the organic phases and dry over anhydrous sodium sulfate (B86663).

-

Filter to remove the sodium sulfate and concentrate the organic extract to a small volume under a gentle stream of nitrogen.

-

The resulting crude extract can be used for further purification or direct analysis.

Quantification of this compound by HPLC

This protocol provides a general framework for the quantification of this compound using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

-

HPLC system with a UV or DAD detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

This compound standard of known concentration

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Mobile Phase: Prepare the mobile phase, which is typically a gradient of water and acetonitrile. A common starting point is a gradient from a lower to a higher concentration of acetonitrile. For example, a gradient of 10% to 100% acetonitrile over 20-30 minutes can be effective. The addition of a small amount of formic acid (e.g., 0.1%) to both solvents can improve peak shape.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the mobile phase at different known concentrations to generate a calibration curve.

-

Sample Preparation: Dissolve the crude extract in the initial mobile phase and filter through a 0.45 µm syringe filter before injection.

-

HPLC Analysis:

-

Equilibrate the column with the initial mobile phase composition.

-

Inject a fixed volume (e.g., 10-20 µL) of the standard solutions and the sample extract.

-

Run the gradient program.

-

Monitor the elution at a wavelength where this compound has significant absorbance (e.g., around 220 nm).

-

-

Quantification:

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Conclusion and Future Perspectives

This compound is a vital component of the sweet potato's defense arsenal (B13267) against pathogens. This guide has provided a comprehensive overview of its biosynthesis, regulation, and mechanism of action, along with practical experimental protocols. Significant progress has been made in understanding the induction and accumulation of this phytoalexin. However, several areas warrant further investigation. The complete elucidation of the this compound biosynthetic pathway in sweet potato, including the identification and characterization of all the involved enzymes, remains a key objective. A deeper understanding of the specific signaling components that regulate this compound synthesis will be crucial for developing strategies to enhance disease resistance in sweet potato. Furthermore, pinpointing the precise molecular target of this compound in fungal cells could facilitate the development of novel and targeted antifungal agents. The continued study of this compound holds significant promise for both fundamental plant science and the development of new strategies for crop protection and human health.

References

- 1. Frontiers | The Defense Response Involved in Sweetpotato Resistance to Root-Knot Nematode Meloidogyne incognita: Comparison of Root Transcriptomes of Resistant and Susceptible Sweetpotato Cultivars With Respect to Induced and Constitutive Defense Responses [frontiersin.org]

- 2. Toxic this compound Accumulation in Healthy Parts of Sweetpotato (Ipomoea batatas L. Lam) Storage Roots upon Infection by Rhizopus stolonifer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apsnet.org [apsnet.org]